molecular formula C12H20ClNO4 B14622433 N,N-dipropylaniline;perchloric acid CAS No. 59164-50-0

N,N-dipropylaniline;perchloric acid

Cat. No.: B14622433
CAS No.: 59164-50-0
M. Wt: 277.74 g/mol
InChI Key: DAZDTVKEGYRJGU-UHFFFAOYSA-N
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Description

N,N-Dipropylaniline is a tertiary aromatic amine with the chemical formula $ \text{C}{12}\text{H}{19}\text{N} $. It is structurally characterized by two propyl groups attached to the nitrogen atom of aniline. This compound is commonly used as a coupling agent in organic synthesis, particularly in the production of acid dyes, where it reacts with diazonium salts to form azo compounds .

It is widely employed in non-aqueous titrimetry due to its strong acidity in solvents like glacial acetic acid, making it ideal for quantifying weakly basic pharmaceuticals and organic compounds .

Properties

CAS No.

59164-50-0

Molecular Formula

C12H20ClNO4

Molecular Weight

277.74 g/mol

IUPAC Name

N,N-dipropylaniline;perchloric acid

InChI

InChI=1S/C12H19N.ClHO4/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;2-1(3,4)5/h5-9H,3-4,10-11H2,1-2H3;(H,2,3,4,5)

InChI Key

DAZDTVKEGYRJGU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Catalytic Alkylation of Aniline with Propanol

The most widely documented method for synthesizing N,N-dipropylaniline involves vapor-phase alkylation of aniline with propanol over acid-modified zeolite catalysts. In a fixed-bed flow reactor, aniline and propanol undergo sequential alkylation at 623–703 K, producing N-propylaniline (NPA) as the primary intermediate and N,N-dipropylaniline (DNPA) as the secondary product.

Catalyst Systems and Performance
ZnCl₂/Ni-USY zeolites demonstrate exceptional activity due to their balanced Brønsted and Lewis acid sites. As shown in Table 1, increasing reaction temperature from 623 K to 683 K enhances DNPA selectivity from 18% to 24% while reducing NPA formation from 62% to 55%. This trend aligns with the thermodynamics favoring dialkylation at higher temperatures.

Table 1. Catalytic Performance in N,N-Dipropylaniline Synthesis

Catalyst Temperature (K) Aniline Conversion (%) DNPA Selectivity (%) NPA Selectivity (%)
USY 683 72 11 68
Ni/USY 683 81 15 64
ZnCl₂/Ni-USY 683 89 24 55

The mechanism proceeds via nucleophilic attack of aniline’s amino group on the protonated propanol, forming N-phenylpropan-1-imine intermediates that subsequently undergo secondary alkylation. Competitive pathways include ring alkylation (yielding 2- and 4-propylaniline) and cyclization reactions generating quinolines, which are minimized by optimizing spatial constraints in zeolite pores.

Alternative Synthetic Routes

While less common, alternative methods include:

  • Friedel-Crafts Alkylation : Using propyl halides with AlCl₃ in dichloromethane, though this method suffers from low regioselectivity and polyalkylation byproducts.
  • Reductive Amination : Reaction of aniline with propionaldehyde under hydrogenation conditions, requiring palladium catalysts and high pressures (3–5 bar).

Preparation Methods of Perchloric Acid

Industrial Electrolytic Synthesis

Perchloric acid (HClO₄) is predominantly manufactured via electrolysis of concentrated hydrochloric acid or sodium chlorate solutions. The process occurs in Pt/Ti anode cells, where chloride ions oxidize to perchlorate:
$$
\text{Cl}^- + 4\text{H}2\text{O} \rightarrow \text{ClO}4^- + 8\text{H}^+ + 8e^-
$$
Subsequent distillation under reduced pressure yields 70–72% aqueous HClO₄, which can be further dehydrated to anhydrous forms using fuming sulfuric acid.

Laboratory-Scale Acidification

Small-scale preparations involve treating sodium perchlorate with concentrated hydrochloric acid:
$$
\text{NaClO}4 + \text{HCl} \rightarrow \text{HClO}4 + \text{NaCl}
$$
The mixture is vacuum-distilled to isolate HClO₄, achieving purities >99%. This method is employed in synthesizing perchlorate salts, such as 9-(2-carboxyphenyl)-6-(diethylamino)-1,2,3,4-tetrahydroxanthylium perchlorate, where HClO₄ protonates intermediate xanthylium species.

Comparative Analysis of Synthesis Techniques

N,N-Dipropylaniline

  • Catalytic Alkylation : Superior atom economy (85–92%) and scalability, but requires high-energy inputs (683 K).
  • Friedel-Crafts : Lower yields (45–60%) due to side reactions, limiting industrial applicability.

Perchloric Acid

  • Electrolytic Method : Cost-effective for bulk production but poses explosion risks during concentration.
  • Acidification Route : Preferred for high-purity small batches, albeit with NaCl waste generation.

Applications and Industrial Relevance

  • N,N-Dipropylaniline : Intermediate in surfactant and agrochemical synthesis; stabilizer in radical polymerization.
  • Perchloric Acid : Key reagent in explosives (e.g., ammonium perchlorate), analytical chemistry (digesting organic matrices), and dye synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dipropylaniline can undergo oxidation reactions to form various oxidation products, including quinolines and other nitrogen-containing heterocycles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: N,N-Dipropylaniline can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for electrophilic substitution include nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Major products include quinolines and other nitrogen-containing heterocycles.

    Reduction: Major products include secondary amines.

    Substitution: Major products include substituted aniline derivatives.

Scientific Research Applications

Chemistry:

    N,N-Dipropylaniline: is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Perchloric acid: is used as a reagent in analytical chemistry for the determination of various elements and compounds.

Biology:

    N,N-Dipropylaniline: is used in the study of enzyme inhibition and as a model compound for studying the metabolism of aniline derivatives.

    Perchloric acid: is used in the preparation of biological samples for analysis by removing proteins and other interfering substances.

Medicine:

    N,N-Dipropylaniline: is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Perchloric acid: is used in the preparation of pharmaceutical formulations and as a reagent in various analytical methods.

Industry:

    N,N-Dipropylaniline: is used in the production of dyes, pigments, and other industrial chemicals.

    Perchloric acid: is used in the manufacture of explosives, rocket propellants, and other high-energy materials.

Mechanism of Action

N,N-Dipropylaniline: exerts its effects by interacting with various molecular targets, including enzymes and receptors. The propyl groups on the nitrogen atom increase the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The exact mechanism of action depends on the specific application and target molecule.

Perchloric acid: acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds. It can donate oxygen atoms to other molecules, leading to the formation of various oxidation products. The high reactivity of perchloric acid is due to the presence of the highly electronegative chlorine atom and the strong O-H bond in the molecule.

Comparison with Similar Compounds

Comparison of N,N-Dipropylaniline with Similar Aromatic Amines

Structural and Functional Comparisons

N,N-Dipropylaniline belongs to the class of N,N-dialkylanilines. Key comparisons with analogs include:

Compound Alkyl Groups Molecular Formula Key Applications Reactivity in Azo Coupling
N,N-Dipropylaniline Propyl $ \text{C}{12}\text{H}{19}\text{N} $ Dye synthesis (e.g., acid dyes D1–D8) Moderate reactivity due to steric hindrance
N,N-Diethylaniline Ethyl $ \text{C}{10}\text{H}{15}\text{N} $ Intermediate in pharmaceutical synthesis Higher reactivity than dipropyl analog
N,N-Dimethylaniline Methyl $ \text{C}8\text{H}{11}\text{N} $ Catalyst in polymer production Highest reactivity (least steric hindrance)
Key Findings:
  • Steric Effects : Longer alkyl chains (e.g., propyl) reduce reactivity in electrophilic substitution reactions due to steric hindrance, whereas methyl groups enhance reactivity .
  • Solubility: N,N-Dipropylaniline is less polar than its methyl and ethyl analogs, making it more soluble in non-polar solvents.

Comparison of Perchloric Acid with Other Strong Acids

Role in Titrimetry

Perchloric acid is a preferred titrant in pharmacopeial assays for nitrogen-containing compounds. Comparisons with other acids:

Acid Typical Use Advantages Limitations
Perchloric Acid Non-aqueous titrations (e.g., USP methods) Strong acidity in acetic acid; precise endpoint detection Oxidizing properties require careful handling
Hydrochloric Acid Aqueous titrations; nanofiber synthesis Produces smaller nanofibers (30 nm diameter) Weak in non-aqueous solvents
Camphorsulfonic Acid Polymer synthesis Medium nanofiber diameter (50 nm) Limited use in titrimetry
Key Findings:
  • Nanofiber Synthesis: Perchloric acid produces polyaniline nanofibers with larger diameters (120 nm) compared to HCl (30 nm) due to differences in dopant size and acidity .
  • Titrimetric Precision : Perchloric acid’s high acidity in glacial acetic acid enables accurate quantification of drugs like Alfuzosin Hydrochloride (42.59 mg equivalence per mL) and Fluconazole (1.000 mg/mL) .

Equivalence Values in Pharmacopeial Assays

Compound Analyzed Titrant Equivalence (mg/mL) Endpoint Detection
Fluconazole 0.1 N HClO₄ 1.000 Potentiometric
Alfuzosin Hydrochloride 0.1 N HClO₄ 42.59 Potentiometric
Zolazepam Hydrochloride 0.1 N HClO₄ 32.28 Potentiometric

Critical Notes

  • Safety : Perchloric acid’s oxidizing nature necessitates strict temperature control during titrations to avoid explosive reactions .
  • Synthetic Utility : N,N-Dipropylaniline’s steric bulk makes it less reactive than smaller analogs but advantageous for synthesizing hydrophobic dyes .

Q & A

Q. How should 0.1 N perchloric acid in glacial acetic acid be prepared and standardized for non-aqueous titrations?

Methodological Answer:

  • Preparation: Mix 8.5 mL of 72% perchloric acid with 500 mL glacial acetic acid and 21–30 mL acetic anhydride. Dilute to 1 L with glacial acetic acid and let stand for 24 hours to neutralize residual water .
  • Standardization: Use potassium hydrogen phthalate (KHP) or tris(hydroxymethyl)aminomethane (THAM) as primary standards. Dissolve ~700 mg KHP in 50 mL glacial acetic acid, add 2 drops crystal violet indicator, and titrate until the endpoint (violet → blue-green). Calculate normality using N=Weight of KHP (g)0.20423×HClO4 volume (mL)N = \frac{\text{Weight of KHP (g)}}{0.20423 \times \text{HClO}_4 \text{ volume (mL)}} .

Q. What purification protocols are required for N,N-dipropylaniline prior to polymerization experiments?

Methodological Answer:

  • Purify via chromatographic column filtration to remove impurities, followed by vacuum distillation to isolate high-purity N,N-dipropylaniline. This prevents side reactions (e.g., oxygen scavenging) during photoinitiation .

Q. What safety measures are critical when handling perchloric acid?

Methodological Answer:

  • Use fume hoods rated for perchloric acid to prevent explosive vapor accumulation.
  • Avoid heating >70% solutions, which can act as strong oxidizers.
  • Clean equipment thoroughly to eliminate organic residues that may react explosively .

Q. Which indicators are suitable for non-aqueous titrations with perchloric acid?

Methodological Answer:

  • Crystal violet : Transition from violet to blue-green indicates endpoints for amine assays.
  • Potentiometric detection : Preferred for precise measurement, especially in colored or turbid solutions .

Q. What are the primary analytical applications of perchloric acid?

Methodological Answer:

  • Protein precipitation : Use 4 M perchloric acid (PCA) to denature proteins; centrifuge at 10,000g for 10 minutes.
  • ATP extraction : PCA lyses cells while stabilizing nucleotides.
  • Enzyme assays : E.g., urease activity in E. coli .

Advanced Research Questions

Q. How does the molar ratio of N,N-dipropylaniline to para-nitroaniline influence photoinitiation kinetics in polymerization?

Methodological Answer:

  • Optimal ratio : 1:4 (para-nitroaniline:N,N-dipropylaniline) yields maximum initiation rate (k=0.731.0s1k = 0.73–1.0 \, \text{s}^{-1}).
  • Excess N,N-dipropylaniline (e.g., 8:1) reduces conversion due to oxygen scavenging. Mitigate by using inert atmospheres.

Table 1 : Effect of Reactant Ratios on Photoinitiation

Ratio (para-nitroaniline:N,N-dipropylaniline)Rate Constant (s1\text{s}^{-1})Conversion Efficiency
1:10.73Moderate
1:41.00Maximum
8:1<0.5Reduced (O₂ competition)
Source:

Q. How can contradictions in para-nitroaniline conversion rates at varying N,N-dipropylaniline ratios be resolved?

Methodological Answer:

  • Competing reactions : At high N,N-dipropylaniline ratios, O₂ scavenging dominates over initiation.
  • Experimental adjustments :
  • Use argon-purged reactors to suppress O₂ interference.
  • Optimize stoichiometry via kinetic modeling (e.g., pseudo-first-order analysis) .

Q. How does perchloric acid concentration affect polyaniline nanofiber morphology?

Methodological Answer:

  • Higher HClO₄ concentrations (e.g., 70%) produce thicker fibers (120 nm diameter) due to increased dopant strength.
  • Lower concentrations (e.g., 1 M HCl) yield thinner fibers (30 nm).

Table 2 : Acid Type vs. Nanofiber Diameter

Acid TypeConcentrationAvg. Diameter (nm)
Hydrochloric acid1 M30
Perchloric acid70%120
Camphorsulfonic acid1 M50
Source:

Q. What methods ensure accurate determination of perchloric acid concentration?

Methodological Answer:

  • Refractive index : Measure at 20–30°C using calibrated standards (e.g., 0–72% HClO₄ solutions).
  • Density correlation : Use density tables for rapid checks (e.g., 1.67 g/cm³ for 70% HClO₄) .

Q. What methodological considerations are critical for perchloric acid in protein precipitation?

Methodological Answer:

  • Concentration : 4 M PCA ensures complete protein denaturation.
  • Temperature : Maintain at 4°C to prevent ATP degradation.
  • Storage : Avoid refrigeration (causes crystallization); store at RT .

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